N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzodioxole core linked to a furan-containing hydroxypropyl substituent. The compound’s structure combines aromatic (benzodioxole) and heterocyclic (furan) moieties, with a hydroxyl group on the propyl chain that may enhance hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-11(12-2-1-7-19-12)5-6-16-15(18)10-3-4-13-14(8-10)21-9-20-13/h1-4,7-8,11,17H,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJLICUPRFRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzo[d][1,3]dioxole moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities with tailored properties.
Biology
- Biochemical Probes : Investigated as potential inhibitors in enzymatic studies, particularly those involving angiogenesis and cancer pathways. Its structural similarity to known inhibitors suggests it may interact with key molecular targets.
Medicine
- Therapeutic Properties : Explored for anti-cancer and anti-inflammatory activities. Studies indicate that compounds with similar structures can inhibit cell migration and induce apoptosis in cancer cell lines.
Pharmacological Evaluation
Research into related compounds has highlighted several pharmacological properties:
- Anti-Angiogenic Activity : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR1), which is crucial in tumor angiogenesis. This suggests potential applications in cancer therapy.
- Cell Cycle Arrest : Compounds structurally related to N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide have been observed to cause cell cycle arrest at various phases, including S-phase and G2/M-phase arrest in cancer cells.
Case Studies and Research Findings
-
Anti-Cancer Activity
- A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms involved include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
-
COX Inhibition
- Similar compounds have been screened for cyclooxygenase (COX) inhibition, revealing significant selectivity for COX-2, which is associated with inflammation and pain pathways. These findings suggest potential analgesic properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its 3-(furan-2-yl)-3-hydroxypropyl substituent. Key analogues and their distinguishing features include:
Key Observations :
Metabolic and Toxicological Profiles
Metabolic Pathways:
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) : Rapidly metabolized in rat hepatocytes without amide hydrolysis; polar metabolites undergo sulfation/glucuronidation .
- Target Compound : Predicted to undergo cytochrome P450-mediated oxidation (based on structural relatives), with the hydroxyl group facilitating Phase II conjugation .
Toxicity Data:
Biological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article explores its synthesis, biological activities, and relevant research findings.
1. Chemical Structure and Synthesis
This compound features a complex structure that includes a furan ring and a benzo[d][1,3]dioxole moiety, which are known for their pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that have been optimized for yield and purity.
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Cytotoxicity Studies : A study conducted on various cancer cell lines (HepG2, HCT116, MCF-7) showed promising results. Compounds related to benzo[d][1,3]dioxole were tested using the Sulforhodamine B (SRB) assay to determine their cytotoxic effects. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a potential for use in cancer treatment .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 7.46 (HepG2), 8.29 (HCT116), 4.56 (MCF7) | Various |
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
3. Anti-inflammatory Activity
In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects:
- COX Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. This inhibition could lead to reduced production of pro-inflammatory mediators .
4. Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
- In Vitro Studies : A study reported that derivatives of benzo[d][1,3]dioxole showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
5. Conclusion
This compound represents a promising candidate for further research in the fields of oncology and pharmacology. Its potential anticancer and anti-inflammatory activities warrant extensive investigation through clinical trials and mechanistic studies to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
